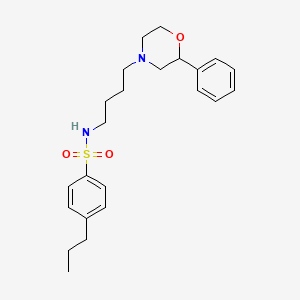

N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(2-phenylmorpholin-4-yl)butyl]-4-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3S/c1-2-8-20-11-13-22(14-12-20)29(26,27)24-15-6-7-16-25-17-18-28-23(19-25)21-9-4-3-5-10-21/h3-5,9-14,23-24H,2,6-8,15-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAXJUXPYRQFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide typically involves the following steps:

Formation of 2-phenylmorpholine: This can be achieved by reacting phenylamine with ethylene oxide under acidic conditions to form 2-phenylmorpholine.

Alkylation: The 2-phenylmorpholine is then alkylated with 1-bromobutane to introduce the butyl chain.

Sulfonamide Formation: Finally, the alkylated product is reacted with 4-propylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various substituents on the phenyl ring or sulfonamide nitrogen.

Scientific Research Applications

N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide has several scientific research applications:

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to dopamine receptors, affecting neurotransmitter release and signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide with analogous compounds, focusing on structural motifs, receptor interactions, and pharmacokinetic properties. Key comparisons include:

Structural Analog: BAK4-51 ([11C]N-(4-(4-(3-Chloro-2-methoxyphenyl)-piperazin-1-yl)butyl)-1H-indole)

BAK4-51, a D3 receptor (D3R)-selective antagonist, shares a butyl linker and aryl-sulfonamide-like structure but differs in its heterocyclic core (piperazine vs. morpholino) and substituents (indole vs. propylbenzenesulfonamide) (Table 1).

Table 1: Structural and Pharmacokinetic Comparison

*Hypothetical LogP calculated using fragment-based methods (e.g., Moriguchi LogP).

Key Findings:

- Piperazine’s basic nitrogen increases ionization at physiological pH, which may hinder blood-brain barrier (BBB) penetration .

- Receptor Selectivity: BAK4-51 exhibits nanomolar D3R affinity with >400-fold selectivity over D2R. The target compound’s propylbenzenesulfonamide group may mimic sulfonamide-containing D3R ligands, but its selectivity profile remains unverified.

- Brain Exposure: BAK4-51’s poor brain uptake is attributed to P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux. The morpholino derivative’s lower lipophilicity and reduced basicity may diminish transporter interactions, suggesting superior BBB penetration .

Other Sulfonamide-Based Analogues

Compounds like sultopride (a D2/D3 antagonist) and amisulpride share sulfonamide groups but lack morpholino/piperazine cores. These drugs exhibit moderate BBB penetration due to balanced lipophilicity (LogP ~2.5–3.0). The target compound’s morpholino group may confer metabolic stability over amisulpride’s pyrrolidine, which undergoes oxidative degradation.

Research Implications and Unresolved Questions

- Hypothetical Advantages: The morpholino scaffold may address efflux issues seen in BAK4-51, making the compound a candidate for CNS PET imaging or therapeutics.

- Data Gaps: Experimental validation of D3R/D2R binding, LogP, and transporter susceptibility is critical. Co-administration with efflux inhibitors (e.g., tariquidar) could further clarify BBB penetration mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.